4-(Piperazin-1-yl)pyrimidine
Overview
Description
“4-(Piperazin-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . It has been used as a derivatization reagent for the carboxyl groups on peptides .
Synthesis Analysis
The synthesis of “4-(Piperazin-1-yl)pyrimidine” involves various chemical reactions. For instance, it has been used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . Other synthesis methods have also been reported in the literature .
Molecular Structure Analysis
The molecular structure of “4-(Piperazin-1-yl)pyrimidine” consists of a pyrimidine ring attached to a piperazine ring . The exact arrangement of these rings and their substituents can be determined through techniques such as X-ray crystallography .
Chemical Reactions Analysis
“4-(Piperazin-1-yl)pyrimidine” can undergo various chemical reactions. For example, it has been used as a reagent in the carbodiimide chemistry for mass spectrometry (MS) analysis . Other chemical reactions involving this compound have also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperazin-1-yl)pyrimidine” can be determined through various analytical techniques. According to PubChem, this compound has a molecular weight of 164.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .
Scientific Research Applications
Metabolism and Pharmacokinetics
4-(Piperazin-1-yl)pyrimidine, specifically PF-00734200, a dipeptidyl peptidase IV inhibitor, has been explored for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The studies revealed that it is eliminated through both metabolism and renal clearance, with hydroxylation at the 5' position of the pyrimidine ring being a major metabolic pathway (Sharma et al., 2012).
Antimicrobial Activity
Derivatives of 4-(Piperazin-1-yl)pyrimidine have shown promising antimicrobial activity. Compounds such as 2-(4-ethoxycarbonylthiazol-2-ylamino)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have demonstrated high antimicrobial activity, highlighting the potential of these derivatives in combating microbial infections (Yurttaş et al., 2016).
Receptor Antagonism
Research into 4-(Piperazin-1-yl)pyrimidine derivatives has also included their application as 5-HT7 receptor antagonists. Modifications to the pyrimidine core and the inclusion of various substituents have been investigated to enhance binding affinity and selectivity for 5-HT7 receptors (Strekowski et al., 2016).
Anti-Histaminic Activity
The compound has been investigated for its anti-histaminic properties. Novel pyrimidines prepared from 4'-piperazine acetophenone with guanidine HCl have shown significant anti-histaminic activity, comparable to established anti-histaminic drugs (Rahaman et al., 2009).
Anticancer Activity
Derivatives of 4-(Piperazin-1-yl)pyrimidine, such as PD0205520, have been under investigation as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing potential in cancer treatment. The synthesis and biological evaluation of these derivatives have been a key area of research (Zhang et al., 2005).
Antitumor Activity
The antitumor activities of certain N1-(indan-5-yl)amidrazones incorporating 4-(Piperazin-1-yl)pyrimidine have been studied, with some compounds showing activity against breast cancer cells (Daldoom et al., 2020). Similarly, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
Monoamine Oxidase Inhibition
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and screened for their monoamine oxidase A and B inhibitory activity, demonstrating selective MAO-A inhibitory activity (Kaya et al., 2017).
Synthesis and Chemical Properties
The synthesis and properties of various compounds incorporating 4-(Piperazin-1-yl)pyrimidine have been explored, contributing to the understanding of their chemical behavior and potential applications in pharmaceutical research (Anthal et al., 2018).
properties
IUPAC Name |
4-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYFXRCWSZCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592770 | |
Record name | 4-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)pyrimidine | |
CAS RN |
51047-52-0 | |
Record name | 4-(Piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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